molecular formula C16H13NO5 B2389918 N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1396766-60-1

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2389918
CAS RN: 1396766-60-1
M. Wt: 299.282
InChI Key: GGJRTFVGBUNHAP-UHFFFAOYSA-N
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Description

The compound “N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule that contains a furan ring and a chromene ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chromene is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Furan rings can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .

Scientific Research Applications

Synthesis and Catalysis

One study detailed the solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives using cerium ammonium nitrate. This method, involving a multicomponent reaction, highlights the importance of these compounds in organic synthesis, offering an efficient route to biologically important molecules with solvatochromic, antibacterial, and antioxidant properties (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Material Science Applications

The research on the selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid over spinel mixed metal oxide catalysts underscores the potential use of furan derivatives in the polymer industry. These compounds can be pivotal in manufacturing sustainable polymers, such as polyesters, polyamides, and polyurethanes, showcasing their applicability in creating environmentally friendly materials (Archana Jain et al., 2015).

Photophysical Behavior

Another study explored the host–guest interaction of coumarin-derivative dyes and cucurbit[7]uril, leading to the formation of supramolecular ternary complexes with mercuric ions. This work demonstrates the photophysical properties of such complexes, suggesting potential applications in sensing and molecular recognition technologies (M. Aliaga et al., 2015).

Synthesis of Furanic-Aliphatic Polyamides

Research on the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides presents a sustainable alternative to polyphthalamides. These materials could be applied as high-performance materials, signifying the role of furan derivatives in developing new, sustainable polymer technologies (Yi Jiang et al., 2015).

Green Chemistry

A catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under microwave irradiation highlights the importance of green chemistry approaches in the synthesis of these compounds. Such methods contribute to the development of environmentally friendly chemical processes (Yan He et al., 2012).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-12-7-15(22-14-4-2-1-3-11(12)14)16(20)17-8-13(19)10-5-6-21-9-10/h1-7,9,13,19H,8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJRTFVGBUNHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide

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